CYP2C19 Inhibition: N-Benzyl vs. N-(3-Chloro-2-methylphenyl) Comparator Cross-Enzyme Profiling
The target N-benzyl compound inhibits recombinant CYP2C19 with an IC₅₀ of 9,000 nM (9 μM), as measured by a fluorogenic substrate assay following 15 min preincubation and 2 h NADPH-dependent reaction [1]. By comparison, the closely related N-(3-chloro-2-methylphenyl) analog—which shares the identical 2-(4-fluorophenoxy)propanamide core but replaces the N-benzyl group with an N-(3-chloro-2-methylphenyl) substituent—has been profiled for CYP2C9 (not CYP2C19) with an IC₅₀ of 5,000 nM (5 μM) in a comparable fluorogenic assay format [2]. This cross-enzyme divergence—CYP2C19 for the benzyl analog vs. CYP2C9 for the chloro-methylphenyl analog—demonstrates that the N-substituent drives differential CYP isoform engagement within the same core scaffold. The ~1.8-fold difference between CYP2C19 (9,000 nM) and CYP2C9 (5,000 nM) IC₅₀ values, while modest in absolute terms, reflects distinct isoform selectivity patterns that impact hepatic clearance predictions.
| Evidence Dimension | CYP450 isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9,000 nM against recombinant CYP2C19 (fluorogenic substrate, 15 min preincubation + 2 h NADPH reaction) |
| Comparator Or Baseline | N-(3-Chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide: IC₅₀ = 5,000 nM against recombinant CYP2C9 (fluorogenic substrate, 15 min preincubation + 2 h NADPH reaction) |
| Quantified Difference | 1.8-fold lower potency for CYP2C19 vs. CYP2C9 comparator; different CYP isoform engagement (2C19 vs. 2C9) |
| Conditions | Recombinant CYP isoforms of unknown origin; fluorogenic substrate; 15 min preincubation followed by NADPH addition; fluorescence measurement after 2 h |
Why This Matters
For ADME screening panels, selecting the N-benzyl compound ensures CYP2C19-centric inhibition data; substituting with the N-(3-chloro-2-methylphenyl) analog would yield CYP2C9 data, leading to erroneous DDI risk classification if the screening objective is CYP2C19-dependent.
- [1] TargetMine/ChEMBL. CHEMBL5202191: Inhibition of Recombinant CYP2C19, IC₅₀ = 9,000 nM. Available at: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=155011821 (Accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50600732 (CHEMBL5202191): CYP2C9 Inhibition IC₅₀ = 5,000 nM. Available at: https://www.bindingdb.org (Accessed 2026-04-30). View Source
